Ethyl 4-Amino-2-fluorobenzoate CAS 73792-06-0 properties
Ethyl 4-Amino-2-fluorobenzoate CAS 73792-06-0 properties
An In-depth Technical Guide to Ethyl 4-Amino-2-fluorobenzoate (CAS 73792-06-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-Amino-2-fluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis protocols, applications, and safety information, presented in a format tailored for scientific and research professionals.
Chemical Identity and Physicochemical Properties
Ethyl 4-Amino-2-fluorobenzoate, with CAS number 73792-06-0, is an aromatic ester.[1] The presence of an amino group, a fluorine atom, and an ethyl ester functional group on the benzene ring makes it a versatile building block in organic synthesis.[1][2] The fluorine atom, in particular, can significantly influence the pharmacokinetic properties of derivative compounds, a feature highly valued in drug design.[2]
Physicochemical Data
The key physical and chemical properties of Ethyl 4-Amino-2-fluorobenzoate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73792-06-0 | [3][4][5] |
| Molecular Formula | C₉H₁₀FNO₂ | [3][5][6] |
| Molecular Weight | 183.18 g/mol | [3][5] |
| Melting Point | 106-110 °C | [4] |
| Boiling Point | 313.9±27.0 °C (Predicted) | |
| Density | 1.218±0.06 g/cm³ (Predicted) | |
| Appearance | Light Beige Solid | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| Storage | 2-8°C, protect from light | [4][5] |
| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)N)F | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of Ethyl 4-Amino-2-fluorobenzoate. While experimental spectra are typically provided by suppliers upon request, predicted mass spectrometry data is available.
| Spectroscopic Data Type | Details |
| Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct: [M+H]⁺: 136.1, [M+Na]⁺: 144.6, [M-H]⁻: 138.5.[6] |
| NMR, IR, HPLC | Experimental data available from various commercial suppliers.[5] |
Synthesis and Experimental Protocols
Ethyl 4-Amino-2-fluorobenzoate can be synthesized through the esterification and subsequent deprotection of 4-acetamido-2-fluorobenzoic acid.
Synthesis Protocol
A common laboratory-scale synthesis involves the following steps:[7]
-
Reaction Setup: A solution is prepared with 10.0 g of 4-acetamido-2-fluorobenzoic acid, 100 ml of ethyl alcohol, and 2.0 ml of boron trifluoride etherate in a suitable reaction flask.
-
Reflux: The mixture is heated under reflux for 22 hours.
-
Solvent Exchange: The solvent is gradually removed by distillation while an equivalent amount of fresh ethyl alcohol is added. This process is continued until approximately 200 ml of solvent has been exchanged.
-
Solvent Evaporation: The remaining solvent is evaporated under reduced pressure to yield the crude product residue.
-
Work-up: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.
-
Drying and Final Evaporation: The organic layer is dried, and the solvent is evaporated to yield a solid.
-
Recrystallization: The final product, Ethyl 4-Amino-2-fluorobenzoate, is obtained by recrystallizing the solid from an ethanol-hexane mixture.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Ethyl 4-Amino-2-fluorobenzoate.
Applications in Research and Development
Ethyl 4-Amino-2-fluorobenzoate is not typically used for its direct biological effects but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.
Role as a Pharmaceutical Intermediate
The compound is a valuable building block in drug discovery.[1] Its structural precursor, 4-Amino-2-fluorobenzoic acid, is utilized in the development of a wide range of therapeutics, including anti-inflammatory drugs and analgesics.[2] The presence of the fluorine atom can enhance key drug properties such as:
-
Metabolic stability
-
Lipophilicity
-
Binding affinity
These modifications can lead to improved efficacy and a better safety profile in the final drug product. Derivatives have been explored for potential use in oncology, cardiovascular, and neurological disorder treatments.[2]
Logical Workflow in Drug Discovery
The diagram below outlines the role of this intermediate in a typical drug discovery and development pipeline.
Biological Activity
Currently, there is limited publicly available information detailing the direct biological activity or specific signaling pathway interactions of Ethyl 4-Amino-2-fluorobenzoate itself. Its primary significance in the life sciences is as a precursor for the synthesis of pharmacologically active agents.
Safety and Handling
Appropriate safety precautions must be observed when handling Ethyl 4-Amino-2-fluorobenzoate.
GHS Hazard Information
The compound is classified with the following hazards:[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
The corresponding signal word is Warning .[6]
Precautionary Measures
Recommended precautionary statements for handling include:[6]
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
For complete safety information, consult the full Safety Data Sheet (SDS) from the supplier.
References
- 1. Ethyl 4-fluorobenzoate(451-46-7) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - Ethyl 4-amino-2-fluorobenzoate (C9H10FNO2) [pubchemlite.lcsb.uni.lu]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898) [hmdb.ca]
